![molecular formula C6H6ClN3O B2741605 Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride CAS No. 689297-88-9](/img/structure/B2741605.png)
Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride
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Overview
Description
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The CAS Number for 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is 1187830-84-7 .
Synthesis Analysis
The most common synthesis of imidazo[1,2-a]pyrazin-8(7H)-one starts from 2,3-dichloropyrazine and consists of cyclization of the intermediate 3-amino-2-chloropyrazine by action of α-halocarbonyl reagents followed by hydrolysis of the resulting 8-chloroimidazo[4,3-a]-pyrazines to imidazo[1,2-a]pyrazin-8(7H)-ones .
Molecular Structure Analysis
The molecular formula of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is C6 H9 N3 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines are functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .
Scientific Research Applications
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine acts as a valuable scaffold in organic synthesis and drug discovery . Researchers have explored its synthetic methods and reactivity to create novel compounds. Its unique structure allows for functionalization, making it an attractive building block for drug candidates.
Materials Science
Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride has potential applications in materials science. Its aromatic heterocyclic structure can contribute to the design of new materials with specific properties. Researchers investigate its use in optoelectronic devices, sensors, and other technological advancements .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is a versatile scaffold in organic synthesis and drug development
Mode of Action
It is known that the compound has multifarious biological activity , but the specifics of its interaction with its targets and the resulting changes are not well-documented
Biochemical Pathways
Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . .
Result of Action
It is known that the compound has multifarious biological activity
Future Directions
properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazin-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUJEKGCEDUSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride |
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